molecular formula C8H15N B084037 1-allylpiperidine CAS No. 14446-67-4

1-allylpiperidine

Cat. No.: B084037
CAS No.: 14446-67-4
M. Wt: 125.21 g/mol
InChI Key: KYGMSGYKSGNPHM-UHFFFAOYSA-N
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Description

1-allylpiperidine is an organic compound with the molecular formula C8H15N It is a derivative of piperidine, where an allyl group is attached to the nitrogen atom

Chemical Reactions Analysis

Types of Reactions: 1-allylpiperidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-allylpiperidone.

    Reduction: Reduction reactions can convert it into N-allylpiperidine derivatives with different functional groups.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: N-allylpiperidone.

    Reduction: Various N-allylpiperidine derivatives.

    Substitution: Substituted piperidines with different functional groups.

Comparison with Similar Compounds

Uniqueness: 1-allylpiperidine is unique due to its six-membered ring structure, which provides stability and reactivity that are advantageous in various chemical reactions. Its ability to undergo diverse transformations makes it a valuable compound in synthetic organic chemistry.

Properties

IUPAC Name

1-prop-2-enylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-6-9-7-4-3-5-8-9/h2H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGMSGYKSGNPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162712
Record name 1-(2-Propenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14446-67-4
Record name 1-(2-Propen-1-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14446-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Propenyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014446674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Propenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40162712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

213 9 of piperidine dissolved in 300 mL of diethyl ether and was added to a 1 L 3-necked round-bottomed flask. The mixture was cooled to 5° C. with an ice bath. While stirring, a solution of 151.2 g of allyl bromide in 60 mL of diethyl ether was added slowly to the piperidine solution. After addition was complete, the reaction mixture was allowed to stir at room temperature for 18 hours. The white precipitate formed was removed by filtration. Ether was removed from the filtrate at room temperature using a rotary evaporator. The residual liquid was fractionally distilled yielding 108 g of N-allylpiperidine. To a 500 mL 3-necked round-bottomed flask was added 40.1 9 of N-allylpiperidine dissolved in 50 mL of diethyl either. After cooling to 5° C. with an ice bath, a solution of 38.7 g of allyl bromide in 30 mL of diethyl ether was added slowly. After completion of addition of allyl bromide the reaction mixture was allowed to warm to room temperature and stirred at room temperature for 24 hours. The solid residue thus formed was collected by filtration and was washed twice with 1.5 L of diethyl ether. The washed solid was dried under vacuum yielding 44 9 of N,N-diallylpiperidinium bromide as a white solid.
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Synthesis routes and methods II

Procedure details

The piperidine from Example 114 (56 mg, 0.15 mmol) was dissolved in dimethylformamide (2 mL) and was treated with allyl bromide (17 μL, 0.18 mmol), and potassium carbonate (63 mg, 0.45 mmol) and the mixture was stirred at r.t. for 4 hrs. The mixture was diluted with water (2 mL) and the solution was washed with ethyl acetate (3×10 mL). The organic phase was dried (MgSO4) and evaporated to give a pale oil which was purified by column chromatography on silica gel eluting with 80% ethyl acetate in hexanes to give the N-allylpiperidin. 1H NMR (CDCl3) 7.42-7.37 (4H, m), 7.13-7.02 (2H, m), 6.90-6.83 (1H, m), 5.83-5.71 (1H, m), 5.12-5.08 (2H, m), 2.99-2.95 (2H, m), 2.86 (2H, d, J=6.5 Hz), 2.84-2.38 (4H, m), and 1.91-1.85 (2H, m); MS MH+=412(414).
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56 mg
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can N-Allylpiperidine be used as a building block for synthesizing other complex molecules?

A1: Yes, the provided research highlights N-allylpiperidine's use as a starting material for chemical synthesis. For instance, it can undergo hydrosilylation reactions, a process that attaches silicon-hydrogen bonds across carbon-carbon double bonds. This reaction is useful for creating new silicon-containing compounds with potential applications in various fields [].

Q2: The abstract mentions a "tetrazole-substituted amino acid" with NMDA antagonist activity. Is there a connection between this compound and N-Allylpiperidine?

A2: While not directly stated, the synthesis of the NMDA antagonist (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid (LY233053) likely involves a piperidine derivative as a key intermediate. N-Allylpiperidine itself might not be directly used, but the chemistry involved could share similarities, highlighting the role of piperidine derivatives in medicinal chemistry [].

Q3: The research mentions using N,N-dimethylallylamine and similar compounds. What is the significance of these "allylamines" in relation to N-allylpiperidine?

A3: Both N-allylpiperidine and the mentioned allylamines share a common structural feature: the allyl group (CH2=CH-CH2-). This group is reactive and can participate in various chemical reactions. Studying how different allylamines, including N-allylpiperidine, behave in reactions with boron-containing compounds (like those described in the research) can provide valuable insights into reactivity patterns and guide the development of new synthetic strategies [].

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